Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
Description
Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate (CAS 1820651-14-6) is a nitro-substituted pyridine derivative with a malonate ester backbone. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound features a 3-methyl-5-nitro-pyridin-2-yl group attached to a dimethyl malonate moiety, which facilitates diverse reactivity, such as nucleophilic substitutions or cycloadditions. Its synthesis typically involves coupling dimethyl malonate with halogenated pyridine precursors under basic conditions .
Properties
IUPAC Name |
dimethyl 2-(3-methyl-5-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)5-12-9(6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVBXUOXQFENEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate typically involves the reaction of 3-methyl-5-nitropyridine-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate typically involves:
- Nitration : The starting material, 3-methylpyridine, is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group.
- Esterification : The nitrated product is then reacted with dimethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the final compound.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactive malonate group allows for various transformations, facilitating the creation of more complex molecules. This compound can be utilized to synthesize:
- Heterocyclic Compounds : It can be a precursor for novel heterocycles with potential biological activities .
Medicinal Chemistry
The compound is actively investigated for its potential in drug development due to its ability to interact with biological targets, particularly enzymes involved in metabolic pathways. Key applications include:
- Enzyme Inhibition : Studies suggest that derivatives of this compound may act as enzyme inhibitors, impacting conditions related to enzyme dysfunction .
- Antibacterial and Antitumor Activity : Nitro-containing heterocycles are known for their diverse biological properties, including antibacterial and antitumor effects .
Material Science
The presence of both aromatic and ester functionalities opens avenues for applications in material science. Potential uses include:
- Development of Functional Materials : The compound can be explored for synthesizing new polymers or materials with specific properties due to the interplay between its functional groups .
Case Study 1: Enzyme Inhibition
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit certain enzyme activities, suggesting its potential as a therapeutic agent for diseases involving enzyme dysfunction.
Case Study 2: Synthesis of Novel Heterocycles
Research focused on synthesizing novel heterocyclic compounds from this compound demonstrated its utility as a starting material. The synthesized compounds exhibited promising biological activities, reinforcing the compound's role in drug discovery.
Comparative Analysis Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical transformations |
| Medicinal Chemistry | Enzyme inhibitors, antibacterial agents | Potential therapeutic applications |
| Material Science | Development of functional materials | Innovative materials with tailored properties |
Mechanism of Action
The mechanism of action of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .
Comparison with Similar Compounds
Key Structural Analogs
The compound belongs to a family of nitro-pyridinyl malonates. Key analogs include:
| Compound Name | CAS Number | Substituents on Pyridine Ring | Ester Group | Similarity Score |
|---|---|---|---|---|
| Dimethyl 2-(3-nitropyridin-2-yl)malonate | 173417-34-0 | 3-nitro | Methyl | 0.98 |
| Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate | 1820641-61-9 | 5-methyl, 3-nitro | Methyl | 0.94 |
| Diethyl 2-(5-nitropyridin-2-yl)malonate | 60891-70-5 | 5-nitro | Ethyl | 0.93 |
| Dimethyl 2-(5-nitropyridin-2-yl)malonate | 68719-87-9 | 5-nitro | Methyl | 0.90 |
Structural Variations :
- Substituent Position: The target compound’s 3-methyl-5-nitro substitution contrasts with analogs like 3-nitro (173417-34-0) or 5-nitro (68719-87-9).
- Ester Groups : Methyl esters (e.g., 1820651-14-6) exhibit higher electrophilicity compared to ethyl esters (e.g., 60891-70-5), affecting hydrolysis rates and solubility .
Physical and Chemical Properties
Key Observations :
Toxicity and Environmental Impact
Biological Activity
Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a malonate moiety with two ester groups and a nitropyridine ring. Its molecular formula is with a molecular weight of approximately 254.26 g/mol. The presence of the nitro group enhances the compound's reactivity, making it a valuable precursor for various synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or proteins. The nitro group can be reduced to form reactive intermediates, which may inhibit enzyme activity or alter protein functions. This interaction suggests potential therapeutic applications, especially in targeting diseases associated with enzyme dysfunction.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Reactive Intermediates: Reduction of the nitro group leads to intermediates that can interact with cellular components, potentially causing various biological effects.
Biological Activity Overview
This compound has been investigated for several biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, making it a candidate for antibiotic development. |
| Antitumor | Potential for inhibiting tumor cell proliferation, suggesting its use in cancer therapy. |
| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes, which may have implications in drug design. |
Research Findings and Case Studies
Recent studies have highlighted the compound's potential biological activities:
-
Antimicrobial Properties:
- A study demonstrated that derivatives of nitropyridine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound positions it as a promising candidate for further development in this area.
- Antitumor Activity:
- Enzyme Inhibition Studies:
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the Pyridine Ring: Utilizing starting materials such as 3-methylpyridine derivatives.
- Malonic Ester Synthesis: Employing standard malonic ester reactions to introduce the malonate moiety.
- Nitro Group Introduction: Incorporating the nitro group through nitration reactions.
Q & A
Q. What are the key factors to optimize the synthesis of dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate?
Methodological Answer:
- Reaction Conditions : Temperature (e.g., 100–120°C), solvent choice (DMF for solubility and reactivity), and catalyst/base selection (e.g., K₂CO₃ for deprotonation) significantly influence yield .
- Stoichiometry : Use excess malonate derivatives (2.5 equiv) to drive nucleophilic substitution reactions .
- Purification : Silica gel chromatography is recommended for isolating the product from nitroaromatic byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : For structural confirmation (e.g., malonate methyl protons at δ ~3.8 ppm, nitro-pyridine protons at δ ~8–9 ppm) .
- HPLC/MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ for exact mass validation) .
- Melting Point Analysis : To verify crystalline consistency (e.g., analogs like 5-(4-nitrophenyl)-2-furoic acid exhibit sharp decomposition points at 255–257°C) .
Q. How can researchers conduct a systematic literature review for this compound?
Methodological Answer:
- Search Strategy : Use databases (e.g., SciFinder, Reaxys) with terms like "nitropyridine malonates," "heterocyclic malonate derivatives," and CASRN-specific queries .
- Analog Screening : Include structurally related compounds (e.g., dimethyl glutarate) to fill data gaps .
- Data Quality Assessment : Prioritize peer-reviewed journals and EPA hazard reports, avoiding non-peer-reviewed sources like commercial catalogs .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Hazard Screening : Review EPA-designated low-priority substance (LPS) reports for malonate clusters to identify toxicity risks (e.g., irritation, environmental persistence) .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to nitro group reactivity .
Q. How can analytical methods for this compound be validated in academic research?
Methodological Answer:
- Calibration Curves : Use HPLC with internal standards (e.g., diethyl malonate analogs) to ensure linearity (R² > 0.99) .
- Repeatability : Perform triplicate runs under identical conditions to calculate %RSD (<2% for precision) .
Advanced Research Questions
Q. How can computational modeling improve the design of reactions involving this compound?
Methodological Answer:
Q. What mechanistic insights explain the reactivity of the nitro-pyridine moiety in this compound?
Methodological Answer:
Q. How should researchers address contradictions in reported physicochemical data for this compound?
Methodological Answer:
Q. What green chemistry principles can be applied to synthesize this compound sustainably?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
